

# Fmoc-PEG12-NHS Ester: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-PEG12-NHS ester	
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This technical guide provides an in-depth overview of **Fmoc-PEG12-NHS ester**, a key reagent for researchers, scientists, and drug development professionals. This document outlines supplier and purity information, detailed experimental protocols, and visual workflows to facilitate its application in bioconjugation and related fields.

# **Core Compound Overview**

Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of 12 PEG units, imparts hydrophilicity to molecules it is conjugated with, which can enhance solubility and reduce non-specific interactions. The Fmoc group provides a stable protecting group for the terminal amine, which can be deprotected under basic conditions to allow for subsequent conjugation. The NHS ester is highly reactive towards primary and secondary amines, forming stable amide bonds. This dual functionality makes it a versatile tool in peptide synthesis, drug carrier development, and surface modification.

# **Supplier and Purity Data**

The quality and purity of **Fmoc-PEG12-NHS ester** are critical for reproducible and successful experimental outcomes. Below is a summary of information from various suppliers.



Researchers are advised to request lot-specific certificates of analysis for the most accurate data.

Supplier	Catalog Number	Purity Specification	CAS Number	Molecular Weight
BroadPharm	BP-24348	≥ 95%	2227246-92-4	937.1
AxisPharm	AP-0348	≥ 95%[1]	2227246-92-4	937.05
Sigma-Aldrich	92955	Not Specified	2227246-92-4	937.05
MedchemExpres s	HY-135821	98.0% (by NMR) [2]	1952360-91-6	839.97

Note: The MedchemExpress product is a closely related compound, Fmoc-NH-PEG12-CH2CH2COOH, and its purity is provided as a reference for typical quality standards in the field.

## **Experimental Protocols**

The following sections detail generalized experimental procedures for the use of **Fmoc-PEG12-NHS** ester in bioconjugation.

## **General Protocol for Amine Conjugation**

This protocol outlines the basic steps for conjugating the NHS ester moiety of **Fmoc-PEG12-NHS ester** to a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.

## Materials:

#### Fmoc-PEG12-NHS ester

- Amine-containing molecule (e.g., protein, peptide, amine-modified DNA)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)



- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography, dialysis)

#### Procedure:

- Reagent Preparation: Allow the vial of Fmoc-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.
- Reaction Setup: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
- Conjugation Reaction: Add a 5-20 fold molar excess of the Fmoc-PEG12-NHS ester stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain the integrity of most proteins.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.
- Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted Fmoc-PEG12-NHS ester and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

## **Fmoc Deprotection**

Following conjugation, the Fmoc protecting group can be removed to expose the terminal amine for further modification.

#### Materials:

Fmoc-PEGylated conjugate



• 20% Piperidine in DMF

### Procedure:

- Deprotection Reaction: Dissolve the Fmoc-PEGylated conjugate in the 20% piperidine in DMF solution.
- Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
- Purification: Remove the deprotection reagents and byproducts by precipitation with a suitable solvent (e.g., cold diethyl ether) or by a suitable chromatographic method.

# **Visualized Workflows and Relationships**

The following diagrams, generated using Graphviz, illustrate key conceptual workflows and the structure of **Fmoc-PEG12-NHS ester**.



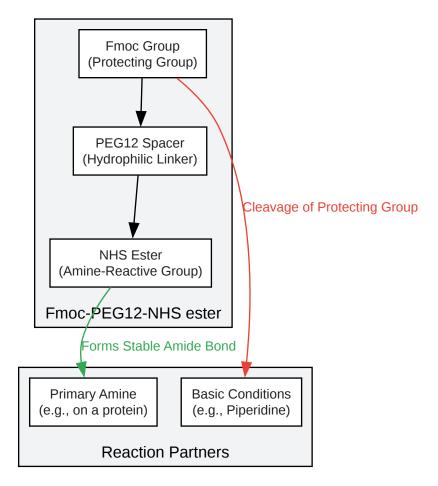


Figure 1: Fmoc-PEG12-NHS Ester Structure and Reactivity



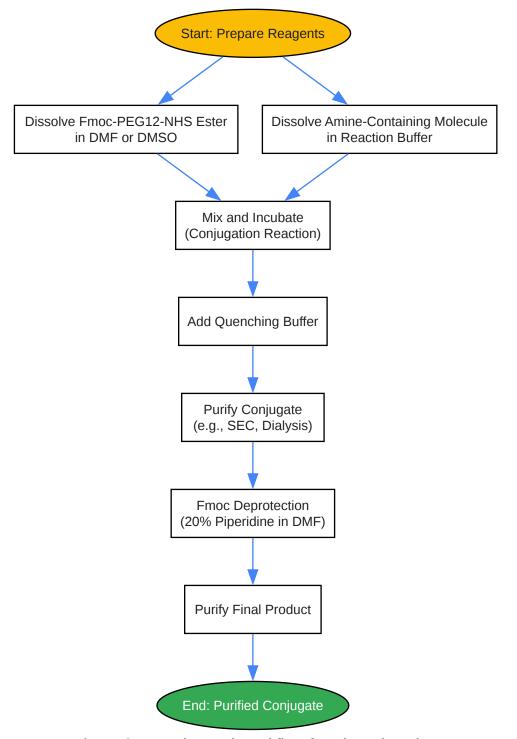


Figure 2: Experimental Workflow for Bioconjugation

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## References

- 1. Fmoc-PEG12-NHS ester, CAS 2227246-92-4 | AxisPharm [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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